
FF-10502
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
. 合成経路は一般的に以下の手順を含みます。
フッ素化: 糖部分へのフッ素原子の導入。
チオール化: ペントース環中の酸素原子の硫黄原子への置換。
ヌクレオシド形成: 修飾された糖をシトシンと結合させて、ヌクレオシドアナログを形成する.
工業的生産方法
FF-10502の工業的生産は、高収率と純度を保証するために、制御された条件下で合成経路をスケールアップすることを含みます。このプロセスには以下が含まれます。
反応条件の最適化: 収率を最大にするために、温度、圧力、反応時間を微調整します。
化学反応の分析
反応の種類
FF-10502は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは酸化されて反応性の中間体を形成することができます。
還元: 還元反応は、this compoundの官能基を変えることができます。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤。
置換: チオールやアミンなどの求核剤.
生成される主な生成物
科学的研究の応用
Chemical Properties and Mechanism of Action
FF-10502 shares structural similarities with gemcitabine but demonstrates distinct biological effects. Its chemical formula is C9H12FN3O3S with a molecular weight of 261.27 g/mol. The compound primarily acts by inhibiting DNA polymerases α and β, which are crucial for DNA replication and repair processes . This inhibition is particularly significant in dormant cancer cells, which are often resistant to conventional chemotherapy .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell lines such as BxPC-3, SUIT-2, Capan-1, and MIA PaCa-2 range from approximately 39.6 nM to 331.4 nM . These results indicate that this compound is a potent agent against pancreatic cancer cells, particularly in conditions where other treatments fail.
Animal Models
This compound has been tested in several animal models to evaluate its therapeutic efficacy:
- Pancreatic Cancer Xenograft Model : In a study involving mice implanted with human pancreatic cancer cells (Capan-1), this compound demonstrated significant tumor growth suppression at doses ranging from 120 to 480 mg/kg administered intravenously once weekly over four weeks . The results indicated a dose-dependent antitumor effect without significant mortality among treated mice, contrasting sharply with high mortality rates observed in gemcitabine-treated groups.
Patient-Derived Xenograft Models
In patient-derived xenograft models resistant to gemcitabine, this compound achieved complete tumor growth suppression, highlighting its potential as an alternative treatment for patients who have developed resistance to standard therapies .
Clinical Trials and Case Studies
Recent clinical trials have further explored the safety and efficacy of this compound:
- Phase 1/2a Study : A recent study evaluated this compound-01 (a derivative) in patients with advanced solid tumors refractory to standard treatments. The trial demonstrated manageable side effects and partial responses in several patients with gemcitabine-refractory tumors, including cholangiocarcinoma and gallbladder cancer . Notably, the median progression-free survival for cholangiocarcinoma patients was reported at 24.7 weeks.
- Safety Profile : The most common adverse events were mild (grade 1-2) skin rashes and fatigue, with low incidences of severe hematologic toxicities like thrombocytopenia (5.1%) and neutropenia (2%) .
Comparative Efficacy Against Gemcitabine
This compound's ability to target dormant cancer cells more effectively than gemcitabine positions it as a superior option in treating resistant tumors. Studies indicate that while gemcitabine fails to induce cell death in dormant states, this compound combined with DNA damage inducers significantly enhances cytotoxicity .
作用機序
FF-10502は、DNA複製とDNA損傷修復を阻害することでその効果を発揮します。 それはDNAポリメラーゼβを標的にします。これは、酸化によるDNA損傷の修復に不可欠な塩基除去修復経路に関与する酵素です . この酵素を阻害することにより、this compoundはDNA損傷と細胞死を誘発し、特に他の化学療法剤に抵抗性のある休止期癌細胞に効果があります .
類似の化合物との比較
類似の化合物
ゲムシタビン: ペントース環に硫黄ではなく酸素を持つ類似の構造を持つピリミジンヌクレオシドアナログ。
5-フルオロウラシル: 癌治療に使用される別のピリミジンアナログ。
シタラビン: 白血病の治療に使用されるヌクレオシドアナログ.
This compoundの独自性
This compoundは、硫黄置換により、ゲムシタビンと比較して安定性と効力が向上しています。 それはまた、休止期癌細胞に対して優れた活性を示しており、化学療法抵抗性腫瘍の治療のための有望な候補となっています .
類似化合物との比較
Similar Compounds
Gemcitabine: A pyrimidine nucleoside analogue with a similar structure but with oxygen instead of sulfur in the pentose ring.
5-Fluorouracil: Another pyrimidine analogue used in cancer treatment.
Cytarabine: A nucleoside analogue used in the treatment of leukemia.
Uniqueness of FF-10502
This compound is unique due to its sulfur substitution, which enhances its stability and potency compared to gemcitabine. It also shows superior activity against dormant cancer cells, making it a promising candidate for treating chemoresistant tumors .
生物活性
FF-10502, a pyrimidine nucleoside antimetabolite, has garnered attention for its unique biological activity, particularly in the context of cancer treatment. This compound is structurally similar to gemcitabine but exhibits distinct mechanisms of action that make it a promising candidate in oncology.
This compound primarily functions as an antimetabolite, interfering with DNA synthesis and repair mechanisms. Notably, it demonstrates significant potency against dormant cancer cells, which are often resistant to conventional chemotherapy. Research indicates that this compound effectively induces cell death in dormant pancreatic cancer cells when combined with DNA damage inducers (DDIs) like hydrogen peroxide and cisplatin, highlighting its potential to overcome chemoresistance associated with these cells .
In Vitro Studies
In vitro studies have shown that this compound has an IC50 range of 60-330 nM against various pancreatic cancer cell lines. While this is moderately weaker than gemcitabine, the compound's ability to target dormant cells provides a significant advantage in clinical settings where resistance is a concern.
In Vivo Studies
In vivo studies using orthotopic implantation models revealed that mice treated with this compound experienced tumor regression without mortality, contrasting sharply with the 75% mortality rate observed in gemcitabine-treated mice by day 128. Furthermore, patient-derived xenograft models demonstrated complete tumor growth suppression with this compound in gemcitabine-resistant pancreatic cancer cells, while gemcitabine only achieved partial inhibition .
Comparative Analysis with Gemcitabine
Feature | This compound | Gemcitabine |
---|---|---|
IC50 (nM) | 60-330 | Lower potency against dormant cells |
Effect on Dormant Cells | Significant induction of cell death | Limited effectiveness |
Mortality in Mice Models | 0% mortality | 75% mortality by day 128 |
Tumor Growth Suppression | Complete in resistant models | Partial inhibition |
Case Studies and Clinical Trials
A Phase I/IIa clinical trial (this compound-01) was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors and lymphomas. Preliminary results suggest promising activity both as a monotherapy and in combination therapies, although detailed outcomes are still pending publication .
特性
CAS番号 |
184302-49-6 |
---|---|
分子式 |
C9H12FN3O3S |
分子量 |
261.28 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
InChIキー |
NIDPJRZOVFIBQB-PXBUCIJWSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine 2-F-4-Thio-arabinofuranosyl-C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。